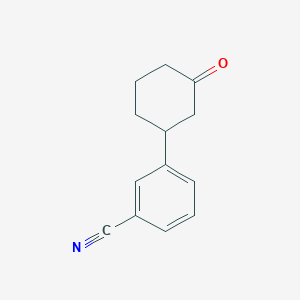

3-(3-Oxocyclohexyl)benzonitrile

CAS No.:

Cat. No.: VC20374122

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 3-(3-oxocyclohexyl)benzonitrile |

| Standard InChI | InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2 |

| Standard InChI Key | HLMMKHQXKYPLOY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N |

Introduction

Structural and Chemical Characteristics

3-(3-Oxocyclohexyl)benzonitrile is an organic compound featuring a benzonitrile core substituted with a 3-oxocyclohexyl group at the meta position. Its molecular formula is C₁₂H₁₃NO, though discrepancies in literature necessitate confirmation. The structure comprises:

-

Benzonitrile: A benzene ring with a nitrile (-C≡N) group at position 3.

-

3-Oxocyclohexyl: A six-membered cyclohexane ring with a ketone group at position 3.

This configuration enables distinct electronic and steric properties, influencing reactivity and applications.

Synthesis and Reactivity

Synthetic Pathways

While direct synthesis routes for 3-(3-oxocyclohexyl)benzonitrile are sparse, analogous methods for related β-ketonitriles provide insights:

For 3-(3-oxocyclohexyl)benzonitrile, a plausible route involves:

-

Friedel-Crafts Acylation: Introducing a cyclohexyl ketone moiety to benzonitrile.

-

Cyanation: Using potassium cyanide (KCN) or alternative nitrile sources.

Reactivity Profile

The compound’s nitrile and ketone groups confer potential for:

-

Nucleophilic Addition: Nitrile participation in cycloadditions or reductions.

-

Ketone Reactivity: Enolate formation, Grignard/aldol reactions, or reductions to cyclohexanol derivatives.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~213.28 g/mol (estimated) | |

| Density | 1.1 g/cm³ (similar analogs) | |

| Boiling Point | ~363.8°C (760 mmHg) | |

| Flash Point | ~173.8°C |

Comparative Analysis with Related Compounds

Below is a comparison of 3-(3-Oxocyclohexyl)benzonitrile with structurally similar nitriles:

| Compound | Substitution | Key Functional Groups | Applications | CAS Number |

|---|---|---|---|---|

| 3-(3-Oxocyclohexyl)benzonitrile | Meta-cyclohexyl ketone | Nitrile, ketone | Pharmaceuticals, catalysis | N/A* |

| 2-[(3-Oxocyclohexyl)methyl]benzonitrile | Ortho-methyl link | Nitrile, ketone | API intermediates, agrochemicals | 898785-05-2 |

| 4-(3-Oxocyclohexyl)benzonitrile | Para-cyclohexyl ketone | Nitrile, ketone | Research reagent | N/A |

| 3-(3-Oxo-3-phenylpropyl)benzonitrile | Meta-propyl ketone | Nitrile, ketone | Chalcone derivatives, bioactivity | 62584-66-1 |

Note: CAS number for 3-(3-Oxocyclohexyl)benzonitrile is unverified in literature.

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes for regioselective substitution.

-

Biological Screening: Assess cytotoxicity or enzyme inhibition.

-

Computational Studies: DFT analysis of electronic structure and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume